molecular formula C8H5NO2 B039450 Furo[3,2-c]pyridine-2-carbaldehyde CAS No. 112372-07-3

Furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B039450
CAS No.: 112372-07-3
M. Wt: 147.13 g/mol
InChI Key: YAJAVMZSXDDNSR-UHFFFAOYSA-N
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Description

N-methylnicotinamide is a metabolite of nicotinamide, also known as niacinamide, which is a form of vitamin B3. This compound is produced in the liver through the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase. N-methylnicotinamide has been found to have various biological activities, including anti-inflammatory, gastroprotective, and vasoprotective properties .

Mechanism of Action

Target of Action

Furo[3,2-c]pyridine-2-carbaldehyde is primarily used as a photosensitizer . Its primary targets are Gram-positive bacteria . These bacteria are a large group of microorganisms that stain violet in the Gram staining method and are often responsible for many diseases in humans.

Mode of Action

The compound interacts with its targets through a process known as photodynamic ablation . This involves the use of light to activate the compound, which then generates reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS can cause damage to the bacterial cells, leading to their destruction .

Biochemical Pathways

The generation of ROS by this compound can affect various biochemical pathways within the bacterial cells. While the specific pathways affected can vary depending on the type of bacteria, the damage caused by ROS generally leads to cell death .

Pharmacokinetics

Its effectiveness as a photosensitizer suggests that it has good bioavailability .

Result of Action

The result of this compound’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that it can both highlight these bacteria for detection and destroy them through the generation of ROS . This makes it a potentially valuable tool in combating multiple drug-resistant bacteria .

Action Environment

The action of this compound is influenced by environmental factors such as light and oxygen availability, as these are necessary for the photodynamic process

Chemical Reactions Analysis

N-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-methylnicotinamide can lead to the formation of N-methyl-2-pyridone-5-carboxamide .

Scientific Research Applications

N-methylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study methylation reactions and enzyme kinetics. In biology, it is used to investigate the role of nicotinamide metabolism in cellular processes. In medicine, N-methylnicotinamide has been studied for its potential therapeutic effects, including its anti-inflammatory and vasoprotective properties . Additionally, it is used in the cosmetic industry as an ingredient in skincare products due to its beneficial effects on skin health .

Properties

IUPAC Name

furo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJAVMZSXDDNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348984
Record name furo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-07-3
Record name Furo[3,2-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize Furo[3,2-c]pyridine-2-carbaldehyde in the study?

A1: The research utilized Raman, SERS (Surface-Enhanced Raman Spectroscopy), and UV-Vis (Ultraviolet-Visible) spectroscopy to investigate the spectroscopic properties of this compound []. These techniques likely provided insights into the compound's vibrational modes, electronic transitions, and potential interactions with metallic surfaces in the case of SERS.

Q2: Beyond spectroscopic analysis, what other research areas were explored in the study of this compound?

A2: The research encompassed a range of investigations including structural characterization, analysis of chemical reactivity, topological studies, and exploration of its electronic properties []. Additionally, the study delved into the antiviral potential of this compound.

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